molecular formula C15H17F2NO B6188572 3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one CAS No. 2703774-42-7

3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B6188572
CAS No.: 2703774-42-7
M. Wt: 265.3
InChI Key:
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Description

3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of fluorine atoms and the azabicyclo structure contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.3.1]nonane structure.

    Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and stability, while the azabicyclo structure allows for specific interactions with biological molecules. The compound may modulate signaling pathways and enzymatic activities, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonane: Lacks the ketone group, resulting in different chemical properties.

    3-benzyl-7-fluoro-3-azabicyclo[3.3.1]nonan-9-one: Contains only one fluorine atom, affecting its reactivity and stability.

    3-benzyl-3-azabicyclo[3.3.1]nonan-9-one: Does not have fluorine atoms, leading to lower binding affinity and stability.

Uniqueness

3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and binding affinity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.

Properties

CAS No.

2703774-42-7

Molecular Formula

C15H17F2NO

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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